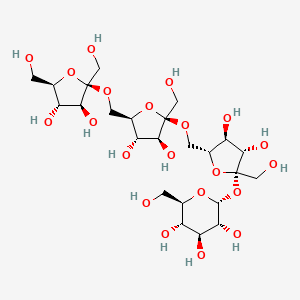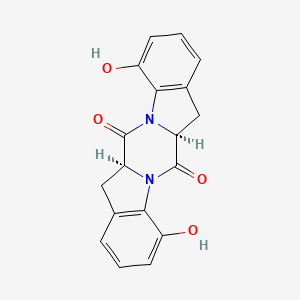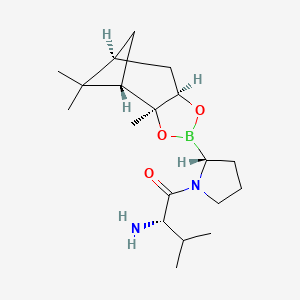
(20S)-Protopanaxadiol metabolite M1-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(20S)-Protopanaxadiol metabolite M1-2 is a derivative of protopanaxadiol, a type of dammarane-type triterpenoid saponin found in ginseng. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is a significant metabolite in the study of ginseng’s pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (20S)-Protopanaxadiol metabolite M1-2 typically involves the hydrolysis of ginsenosides, which are glycosylated derivatives of protopanaxadiol. The hydrolysis process can be carried out using acidic or enzymatic methods. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid under controlled conditions, while enzymatic hydrolysis employs specific enzymes like β-glucosidase to selectively cleave the glycosidic bonds.
Industrial Production Methods: Industrial production of this compound often utilizes biotransformation processes. Microbial fermentation using strains such as Aspergillus niger or Bacillus subtilis can efficiently convert ginsenosides to this compound. This method is preferred due to its high yield and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions: (20S)-Protopanaxadiol metabolite M1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN) to introduce various functional groups.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, ketones, and carboxylic acids, which can further be utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
(20S)-Protopanaxadiol metabolite M1-2 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to cell signaling pathways and gene expression.
Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: this compound is utilized in the development of health supplements and functional foods due to its therapeutic properties.
Mécanisme D'action
The mechanism of action of (20S)-Protopanaxadiol metabolite M1-2 involves its interaction with various molecular targets and pathways. It modulates the activity of key enzymes and receptors involved in inflammation, apoptosis, and cell proliferation. For instance, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
- Ginsenoside Rb1
- Ginsenoside Rg3
- Compound K
Comparison: (20S)-Protopanaxadiol metabolite M1-2 is unique due to its specific metabolic pathway and distinct pharmacological profile. Unlike ginsenoside Rb1 and Rg3, which are glycosylated, this compound is an aglycone, making it more lipophilic and potentially more bioavailable. Compound K, another metabolite, shares some similarities but differs in its glycosylation pattern and resultant biological activities.
Propriétés
Numéro CAS |
141979-08-0 |
|---|---|
Formule moléculaire |
C30H52O4 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
DOAJFZJEGHSYOI-BVGXOPESSA-N |
SMILES isomérique |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


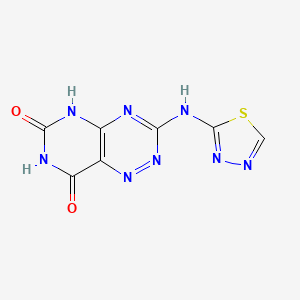
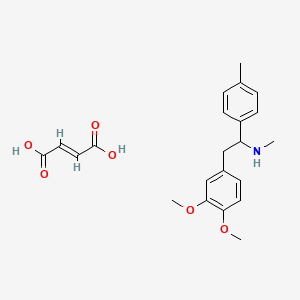

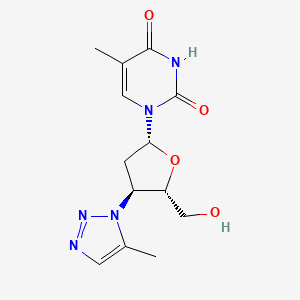
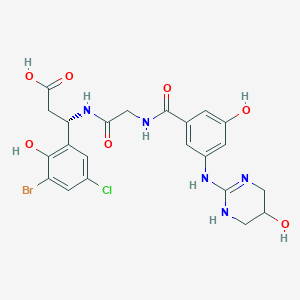
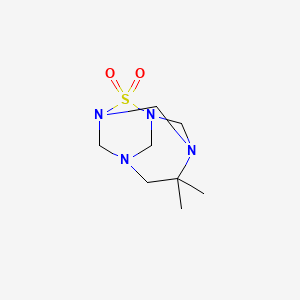
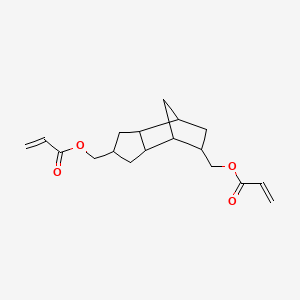
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
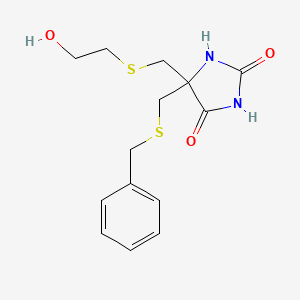
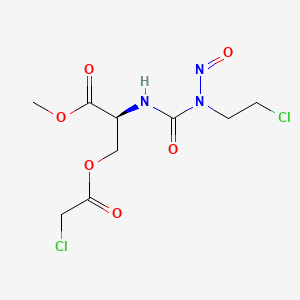
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
